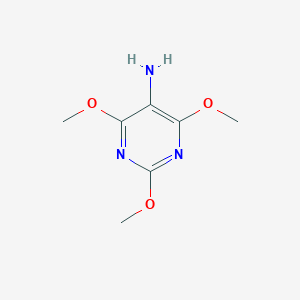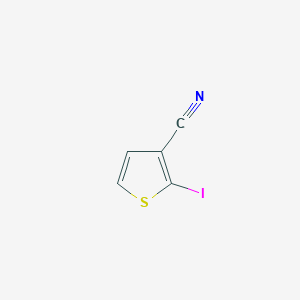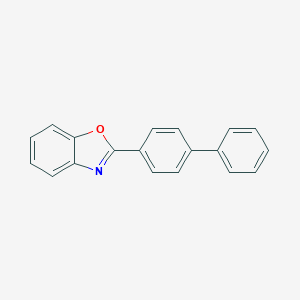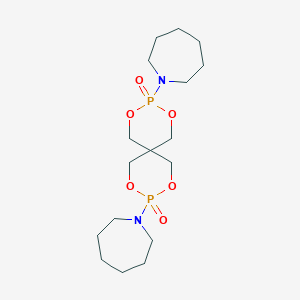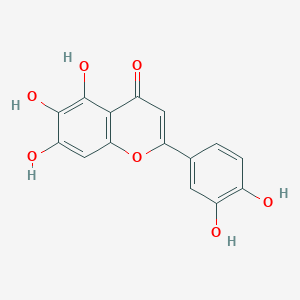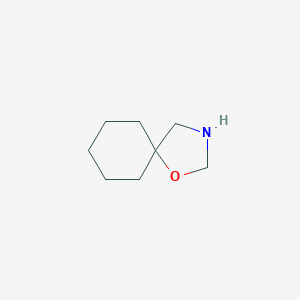
Spiro-oxazolidine
Overview
Description
Spiro-oxazolidine is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms The spiro configuration refers to the unique structural feature where two rings are connected through a single atom, creating a three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro-oxazolidine can be synthesized through several methods, with one of the most common being the 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides, generated in situ from amino acids and aldehydes, with dipolarophiles such as (E)-β-nitrostyrene . The reaction typically occurs in dry dimethylformamide (DMF) as a solvent and requires heating .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions are catalyst-free and utilize aryl aldehydes and α-amino acids . The process is advantageous for large-scale production due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: Spiro-oxazolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen, using reagents such as sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazolidinones, while reduction can produce amines.
Scientific Research Applications
Spiro-oxazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of spiro-oxazolidine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in its antimicrobial role, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome . In cancer research, this compound derivatives may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Oxazolidinone: Another five-membered ring compound with similar biological activities.
Thiazolidinone: Contains sulfur instead of oxygen and exhibits antimicrobial properties.
Azetidine: A four-membered ring compound with potential medicinal applications.
Uniqueness: Spiro-oxazolidine is unique due to its spiro configuration, which imparts distinct three-dimensional properties and enhances its biological activity . This structural feature allows it to interact more effectively with biological targets compared to its non-spiro counterparts.
Properties
IUPAC Name |
1-oxa-3-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(5-3-1)6-9-7-10-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXYWDQNDKHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170062 | |
| Record name | Spiro-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-95-4 | |
| Record name | Spiro-oxazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000176954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


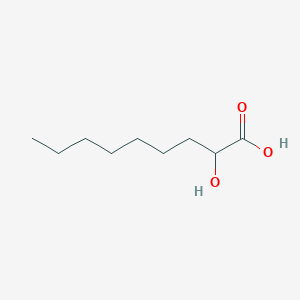
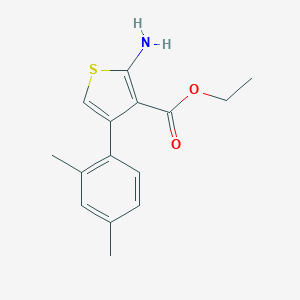
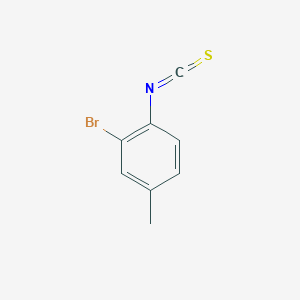
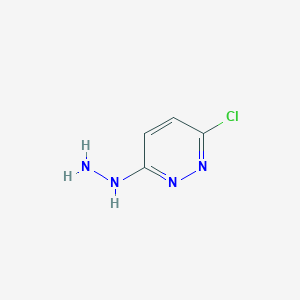
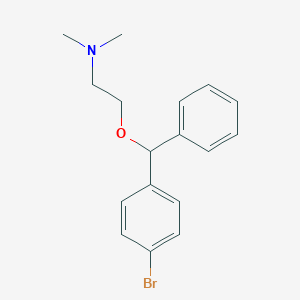
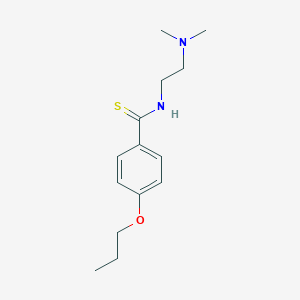
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
